molecular formula C6H12O2 B6236271 2-(oxetan-2-yl)propan-2-ol CAS No. 1781585-34-9

2-(oxetan-2-yl)propan-2-ol

Cat. No. B6236271
CAS RN: 1781585-34-9
M. Wt: 116.2
InChI Key:
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Description

2-(Oxetan-2-yl)propan-2-ol, also known as 2-ethyl-2-propanol, is an organic compound with a molecular formula of C4H10O. It belongs to the class of oxetanes, which are cyclic ethers with a three-membered ring composed of an oxygen atom and two carbon atoms. 2-(Oxetan-2-yl)propan-2-ol is a colorless liquid with a sweet, fruity odor. It is a versatile chemical that has a wide range of applications in organic synthesis, industrial processes, and scientific research.

Mechanism of Action

The mechanism of action of 2-(Oxetan-2-yl)propan-2-ol is not completely understood. It is thought to act as a proton donor, which helps to facilitate the formation of new bonds between atoms in organic molecules. It may also act as a nucleophile, which helps to promote the formation of new bonds between atoms in organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Oxetan-2-yl)propan-2-ol have not been extensively studied. It is thought to be relatively non-toxic, and has been used in some medical applications as a solvent for certain drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-(Oxetan-2-yl)propan-2-ol has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low boiling point, making it easy to work with. It is also a relatively inexpensive reagent, and is readily available in most laboratory settings. The main limitation of 2-(Oxetan-2-yl)propan-2-ol is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2-(Oxetan-2-yl)propan-2-ol are vast, and there are many areas of research that could be explored. These include the development of new synthesis methods for the compound, the investigation of its biochemical and physiological effects, and the exploration of its potential uses as a solvent and catalyst in organic synthesis. Additionally, further research into the mechanism of action of 2-(Oxetan-2-yl)propan-2-ol could help to uncover new ways to utilize it in a variety of scientific and industrial applications.

Synthesis Methods

2-(Oxetan-2-yl)propan-2-ol can be synthesized by a variety of methods, including the oxidation of ethylene glycol with nitric acid, the oxidation of ethylene glycol with hydrogen peroxide, and the reaction of ethylene glycol with peracetic acid. It can also be synthesized by the reaction of ethylene glycol with chlorine gas, or by the reaction of ethylene glycol with ozone.

Scientific Research Applications

2-(Oxetan-2-yl)propan-2-ol is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of cyclic ethers and polyethers, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxetan-2-yl)propan-2-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-2-methylpropane", "sodium hydride", "tetrahydrofuran", "ethylene oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "methanol" ], "Reaction": [ "Step 1: Preparation of 2-(oxetan-2-yl)propan-2-ol intermediate", "2-bromo-2-methylpropane is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: Formation of oxetane ring", "The alkoxide intermediate is then reacted with ethylene oxide to form the oxetane ring.", "Step 3: Reduction of oxetane ring", "The oxetane ring is reduced using sodium borohydride in acetic acid to form the corresponding alcohol intermediate.", "Step 4: Formation of final product", "The alcohol intermediate is then reacted with sodium hydroxide and hydrochloric acid to form the final product, 2-(oxetan-2-yl)propan-2-ol.", "Step 5: Purification of final product", "The final product is purified by washing with water, drying over sodium sulfate, and recrystallization from methanol." ] }

CAS RN

1781585-34-9

Product Name

2-(oxetan-2-yl)propan-2-ol

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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